molecular formula C16H21NO3S B15148636 4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide

4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide

Cat. No.: B15148636
M. Wt: 307.4 g/mol
InChI Key: XNODKUQGLMTWIM-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 5-methylfurfurylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger quantities of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or other reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the benzene ring and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted derivatives at the benzene and furan rings.

Scientific Research Applications

4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]aniline: Similar structure but with an aniline group instead of a sulfonamide group.

    4-tert-butylbenzenesulfonamide: Lacks the furan ring, making it less versatile in certain reactions.

    5-methylfurfurylamine: Contains the furan ring but lacks the sulfonamide group.

Uniqueness

4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide is unique due to the presence of both the sulfonamide group and the furan ring. This combination allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C16H21NO3S

Molecular Weight

307.4 g/mol

IUPAC Name

4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C16H21NO3S/c1-12-5-8-14(20-12)11-17-21(18,19)15-9-6-13(7-10-15)16(2,3)4/h5-10,17H,11H2,1-4H3

InChI Key

XNODKUQGLMTWIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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